

Crystal structure of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde derivatives

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Compound of Interest

Compound Name: *1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde*

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An In-Depth Technical Guide to the Crystal Structure of **1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde** Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural interpretation of **1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde** and its derivatives. These compounds are of significant interest in medicinal chemistry, and understanding their three-dimensional structure is paramount for rational drug design. This document details field-proven protocols for single crystal growth and single-crystal X-ray diffraction (SC-XRD) analysis, from data collection to structure solution and refinement. We delve into a detailed analysis of the molecular geometry, conformational preferences, and the landscape of intermolecular interactions, including hydrogen bonds and π -stacking, which govern the crystal packing. Advanced analytical techniques such as Hirshfeld surface analysis are discussed as a means to quantitatively and visually probe these interactions. Finally, we bridge the gap between solid-state structure and biological function by exploring the structure-activity relationship (SAR) insights that can be gleaned from crystallographic data, providing a critical resource for researchers in drug discovery and materials science.

Introduction

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.^[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for designing ligands that can interact with various biological targets. Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antibacterial, and antidepressant agents.^{[1][2]} A notable example includes celecoxib, a selective COX-2 inhibitor used for treating arthritis. The continued exploration of pyrazole derivatives is a vibrant area of research aimed at discovering novel therapeutic agents.^{[3][4]}

Significance of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde Derivatives

The class of **1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde** derivatives combines the robust pyrazole core with a flexible phenoxy moiety and a reactive carbaldehyde group. This specific arrangement of functional groups offers multiple points for diversification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. The aldehyde group, in particular, can serve as a key interaction point with protein residues or as a synthetic handle for creating more complex molecules, such as oximes, which are intermediates in the synthesis of acaricides like fenpyroximate.^{[5][6]}

The Critical Role of Crystal Structure Analysis in Drug Design

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.^{[7][8]} This technique provides invaluable information on bond lengths, bond angles, and the overall conformation of a molecule in its solid state.^[7] For drug development, this structural knowledge is critical. It allows for the visualization of the exact shape of a potential drug molecule, which is essential for understanding its interaction with a protein binding site. Furthermore, analyzing the crystal packing reveals the intermolecular interactions that stabilize the solid form, which can influence crucial pharmaceutical properties such as solubility, stability, and bioavailability.^{[9][10]}

Synthesis and Crystallization

General Synthesis Pathway for 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde Derivatives

The synthesis of the title compounds is typically achieved through a nucleophilic aromatic substitution reaction. The causality behind this choice of reaction is its efficiency and modularity. Starting with a halogenated pyrazole-4-carbaldehyde precursor, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the phenoxy group can be introduced by reaction with a corresponding phenol in the presence of a base.

A common and effective procedure involves dissolving the 5-chloro-pyrazole precursor and a substituted phenol in a polar aprotic solvent like dimethylformamide (DMF).^[11] Potassium hydroxide is added as the base to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then displaces the chloride on the pyrazole ring. The reaction is typically heated to ensure a reasonable reaction rate.^[11] This method is robust and allows for the synthesis of a diverse library of derivatives by simply varying the phenol starting material.

Protocol for Single Crystal Growth

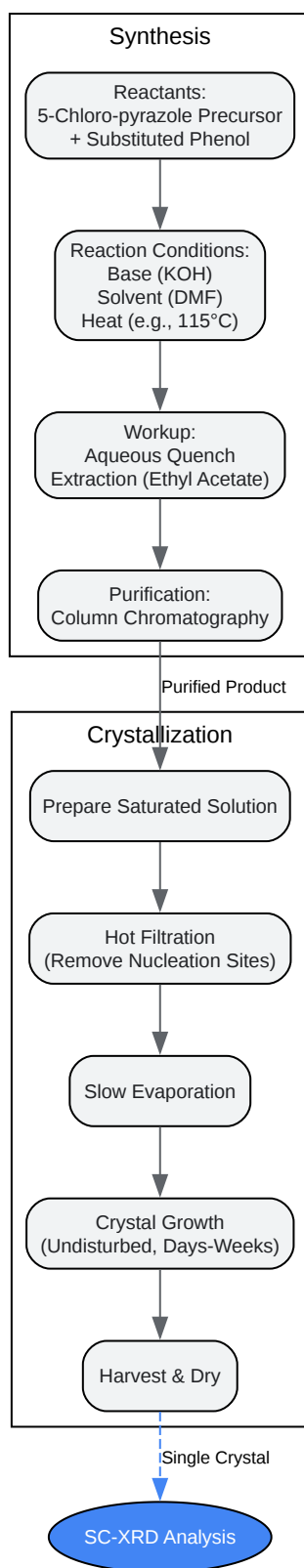
The acquisition of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The following protocol is a self-validating system that relies on slow evaporation, a technique chosen for its simplicity and effectiveness with many organic compounds.^[12] The key principle is to allow molecules to slowly and orderly deposit from a solution onto a growing crystal lattice, which minimizes defects.

- Synthesized pyrazole derivative (purified by column chromatography)
- High-purity solvent (e.g., ethyl acetate, ethanol, or a mixture like ethyl acetate/petroleum ether)
- Clean glassware (small vials or test tubes)
- Glass frit or syringe filter
- Solvent Selection: Choose a solvent in which the compound is moderately soluble.^[12] If solubility is too high, only small crystals may form. A solvent system where the compound is soluble when heated but less soluble at room temperature is ideal for slow cooling methods.

For slow evaporation, a solvent in which the compound is reasonably soluble at room temperature is preferred.

- **Prepare a Saturated Solution:** Dissolve a small amount of the purified compound in the chosen solvent or solvent mixture in a clean vial. Gently warm the solution if necessary to dissolve the compound completely.
- **Filtration (Crucial Step):** Filter the solution while warm through a glass frit or a syringe filter into a clean vial. This step is critical to remove any dust or particulate matter which could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[\[12\]](#)
- **Slow Evaporation:** Cover the vial with a cap or parafilm, but do not seal it completely. Pierce a few small holes in the cover with a needle. This allows the solvent to evaporate slowly over several days to weeks.
- **Incubation:** Place the vial in a location free from mechanical vibrations and significant temperature fluctuations. Patience is key; do not disturb the growing crystals.[\[12\]](#)
- **Harvesting:** Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.

Diagram: Synthetic and Crystallization Workflow



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Caption: Workflow from synthesis to single crystal.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The Theoretical Basis of SC-XRD

SC-XRD operates on the principle of Bragg's Law ($n\lambda = 2d \sin\theta$). When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a regular, repeating lattice, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.^[7] By precisely measuring the positions and intensities of these spots as the crystal is rotated, one can mathematically reconstruct the three-dimensional electron density map of the molecule and, from that, infer the positions of the atomic nuclei.^[8]

Experimental Protocol for SC-XRD Data Collection

This protocol describes a standard workflow using a modern CCD area-detector diffractometer, a choice dictated by its high sensitivity and rapid data collection capabilities.

- Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope. The crystal should have well-defined faces and be free of cracks or defects.
- Using a minimal amount of inert oil (e.g., Paratone-N), affix the crystal to the tip of a cryo-loop or a glass fiber.
- Mount the loop onto the goniometer head of the diffractometer.
- If data is to be collected at low temperatures (e.g., 100-113 K), immediately place the crystal under a stream of cold nitrogen gas.^[11] Low temperature is chosen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.
- Unit Cell Determination: Collect a few initial frames to locate the diffraction spots. The diffractometer software (e.g., Bruker's APEX suite) will use these to determine the preliminary unit cell parameters and crystal system.^[13]
- Data Collection Strategy: The software then calculates an optimized strategy to collect a complete and redundant dataset. This involves a series of scans (runs) where the crystal is rotated through different angles (e.g., ϕ and ω scans).

- **Exposure Time:** Set an appropriate exposure time per frame (e.g., 10-30 seconds) to achieve good signal-to-noise ratios.
- **Data Integration and Scaling:** After collection, the raw diffraction images are processed. The software (e.g., SAINT) integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization and absorption (e.g., using SADABS).^[13] This results in a file containing the h, k, l indices and intensity for each reflection.

Structure Solution and Refinement

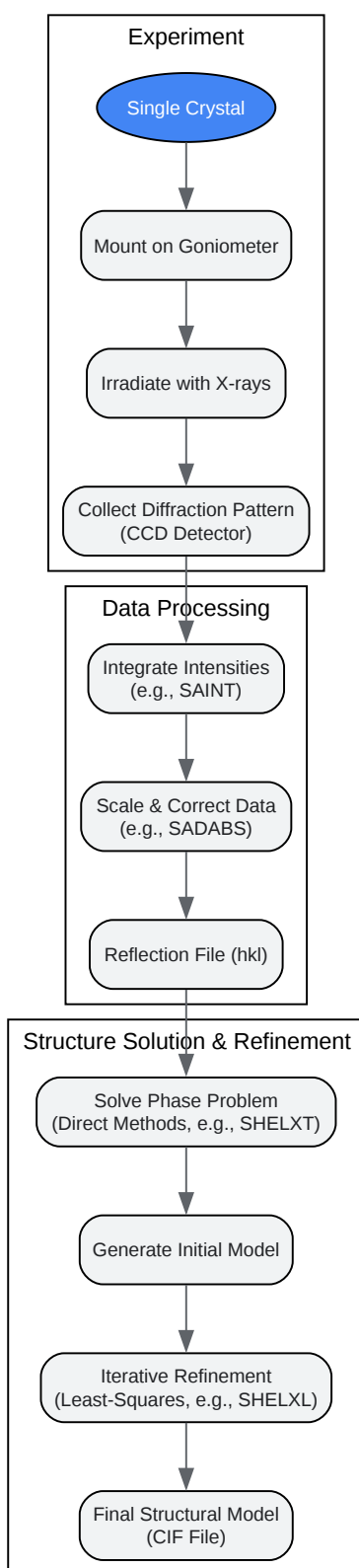
The structure is typically solved and refined using specialized software packages like SHELXTL or Olex2.^[13]

- **Structure Solution:** This is the process of finding the initial atomic positions. Direct methods are most common for small molecules. This statistical approach uses the measured intensities to phase the reflections and generate an initial electron density map.
- **Structure Refinement:** This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed data. This is done using a least-squares minimization algorithm.
- **Initial Solution:** Use a program like SHELXT or SIR to obtain an initial structural model from the reflection data.
- **Model Building:** Identify the atoms in the initial electron density map and build the molecular fragment.
- **Isotropic Refinement:** Refine the model with all atoms treated as isotropic spheres (vibrating equally in all directions).
- **Anisotropic Refinement:** Once the model is mostly complete, refine the non-hydrogen atoms anisotropically, allowing them to be represented by ellipsoids to model their thermal motion more accurately.
- **Hydrogen Atom Placement:** Hydrogen atoms are typically placed in calculated geometric positions (e.g., C-H = 0.95 Å) and refined using a "riding model," where their position is tied

to the atom they are bonded to.^[13] This is a standard and trustworthy approach because hydrogen atoms scatter X-rays very weakly and are often difficult to locate directly from the electron density map.

- Final Refinement Cycles: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible (typically < 0.05 for good quality structures).

Diagram: From Crystal to Structure - The SC-XRD Pipeline



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Caption: The experimental and computational pipeline for SC-XRD.

Analysis of the Crystal Structure

The following analysis is based on crystallographic data reported for derivatives closely related to the title compound, such as 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, which serves as an authoritative and representative example.[\[11\]](#)

Key Crystallographic Data

Quantitative data from crystallographic studies are best summarized in a table for clarity and comparison.

Parameter	Representative Value for a Derivative [11]
Chemical Formula	C ₁₃ H ₁₄ N ₂ O ₂
Formula Weight (g/mol)	230.26
Crystal System	Triclinic
Space Group	P-1
a (Å)	7.9444 (16)
b (Å)	10.643 (3)
c (Å)	15.053 (3)
α (°)	107.732 (3)
β (°)	102.473 (5)
γ (°)	93.225 (7)
Volume (Å ³)	1173.4 (5)
Z (molecules/unit cell)	4
Temperature (K)	113
Final R1 [I > 2σ(I)]	0.057
wR2 (all data)	0.100

Note: The presence of $Z=4$ in a P-1 space group indicates there are two independent molecules in the asymmetric unit.^[11]

Molecular Geometry and Conformation

The core pyrazole ring is typically planar, as expected for an aromatic system.^[13] A key structural feature of this class of compounds is the relative orientation of the pyrazole and phenoxy rings. The dihedral angle between the plane of the pyrazole ring and the plane of the phenoxy ring is significant, often falling in the range of 80-90°.^[11] In the case of 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, these angles are reported as 86.5° and 82.3° for the two independent molecules in the asymmetric unit.^[11] This near-perpendicular arrangement is a result of steric hindrance between the substituents on the two rings, which prevents a more coplanar conformation. This conformation has direct implications for the molecule's overall shape and how it can fit into a receptor binding pocket.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is dictated by a network of non-covalent interactions. In the absence of strong hydrogen bond donors (like -OH or -NH), the packing of these pyrazole derivatives is primarily governed by weaker C-H...O and C-H... π interactions.

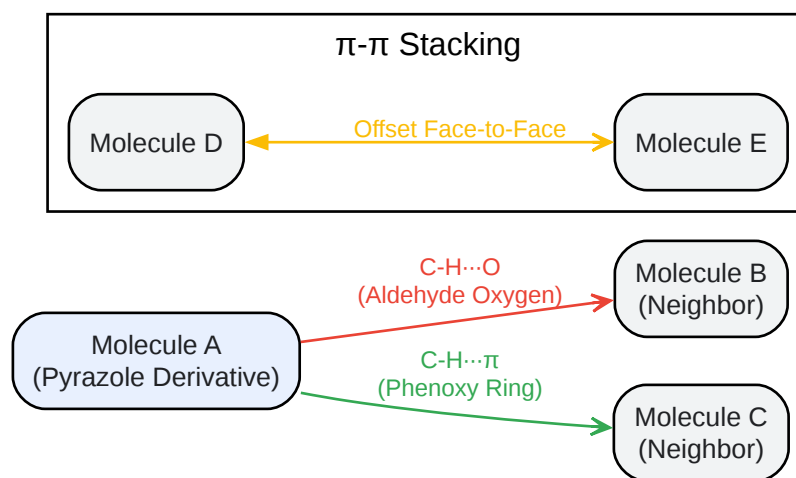
- **C-H...O Hydrogen Bonds:** The oxygen atom of the carbaldehyde group is a hydrogen bond acceptor. Weak C-H...O interactions are commonly observed, where a C-H bond from a neighboring molecule points towards the aldehyde oxygen, helping to link molecules into chains or layers.^{[11][14]}
- **C-H... π Interactions:** A C-H bond can interact with the electron-rich face of an aromatic ring (either the phenoxy or pyrazole ring). These interactions are also crucial in stabilizing the crystal packing.^[13]
- **π - π Stacking:** In some derivatives, offset π - π stacking interactions can occur between the aromatic rings of adjacent molecules, where the centroid-to-centroid distance is typically around 3.8 Å.^[14]

Hirshfeld Surface Analysis

To gain deeper, quantitative insight into these intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[15][16] This method defines a surface for a molecule in a crystal by partitioning the crystal electron density.[17] Properties such as the normalized contact distance (d_{norm}) can be mapped onto this surface, visually highlighting regions of close intermolecular contact.

- d_{norm} mapping: Red spots on the d_{norm} surface indicate close contacts with neighboring atoms (shorter than the van der Waals radii sum) and correspond to the most significant interactions, such as hydrogen bonds. Blue regions represent longer contacts.
- 2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D "fingerprint" plot, which summarizes all intermolecular contacts. This plot shows the distance to the nearest nucleus inside the surface (d_{i}) versus the distance to the nearest nucleus outside the surface (d_{e}).[18] Distinct spikes on this plot correspond to specific types of interactions (e.g., sharp spikes for C-H...O bonds, wing-like shapes for π - π stacking), and the area under these spikes can be used to quantify the relative contribution of each type of interaction to the overall crystal packing.[15]

Diagram: Key Intermolecular Interactions



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